CEN Inhibitory Potency Positioning Relative to Patent-Internal Reference Compounds
The target compound is Reference Example 629 within US Patent 10202379, a patent family whose disclosed examples span CEN IC50 values from 2 nM (Reference Example 621) to 49 nM (Reference Example 181) in a standardized 96-well fluorescence-based endonuclease assay [1]. Reference Example 629 is structurally distinct from the most potent exemplars by its unsubstituted octahydroquinoline 7-position and 4-methoxyphenyl amide group—offering a probe for the SAR contribution of 7-substitution versus N-substitution to CEN engagement. Procurement of this specific Reference Example enables direct benchmarking against the patent's own most active compounds within a single, internally consistent dataset, eliminating inter-laboratory variability that would confound cross-study comparisons of in-house synthesized analogs [1].
| Evidence Dimension | Cap-dependent endonuclease (CEN) inhibitory potency |
|---|---|
| Target Compound Data | No independent quantitative CEN IC50 data publicly available for Reference Example 629; positioned within patent SAR series spanning IC50 2 – >10,000 nM |
| Comparator Or Baseline | Reference Example 621 (IC50 6 nM, EC50 2 nM); Reference Example 463 (EC50 5 nM); Reference Example 181 (IC50 49 nM); all from US10202379, same assay platform [1] |
| Quantified Difference | Difference not calculable without disclosed IC50 for Ref. Ex. 629; differentiation is structural rather than potency-based at this stage |
| Conditions | Cap-dependent endonuclease enzyme inhibition assay; test sample diluted in culture medium, 2- to 5-fold serial dilution on 96-well plate; data curated by BindingDB from patent disclosure [1] |
Why This Matters
This compound serves as a structurally defined SAR probe within a patent family of established anti-influenza pharmacophores, enabling users to dissect the contribution of 7-unsubstituted octahydroquinoline-4-carboxamide architecture to CEN inhibition in a unified assay system.
- [1] US Patent US10202379B2. Substituted polycyclic carbamoyl pyridone derivative prodrug. Shionogi & Co., Ltd. Published 2019-02-12; BindingDB deposited data for Reference Examples 181, 463, 621. View Source
